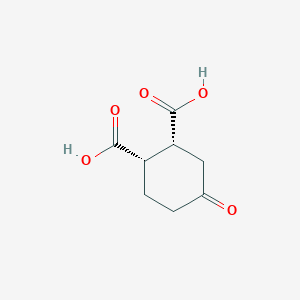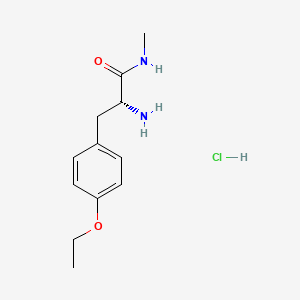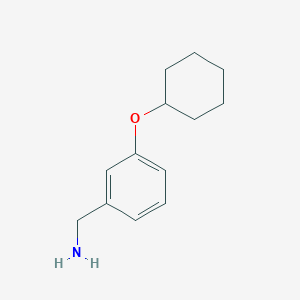
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a diazepane ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This method is efficient and yields high purity products under solvent-free conditions at room temperature . Another approach involves the reaction of tert-butyl amines with carboxylic acids or their derivatives using condensing agents like 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diazepane ring or tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in various substituted compounds.
Scientific Research Applications
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(2-oxo-1,4-diazepan-1-yl)acetamide: This compound has a similar structure but includes an oxo group, which may alter its chemical properties and reactivity.
tert-butyl 3-(1,4-diazepan-1-yl)piperidine-1-carboxylate: Another related compound with a piperidine ring, used in different chemical and biological applications.
Uniqueness
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H25Cl2N3O |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-11(2,3)13-10(15)9-14-7-4-5-12-6-8-14;;/h12H,4-9H2,1-3H3,(H,13,15);2*1H |
InChI Key |
GCRJAOWNQCMVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)
![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)


![6-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B13540999.png)

![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)

![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
